Cas no 17125-13-2 ((5R)-5-(sulfanylmethyl)imidazolidine-2,4-dione)

(5R)-5-(sulfanylmethyl)imidazolidine-2,4-dione is a chiral heterocyclic compound featuring a thioether-substituted imidazolidinedione core. Its structure combines a reactive sulfanylmethyl group with a hydantoin scaffold, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The (R)-configuration ensures stereoselectivity, which is critical for chiral drug development. The thioether moiety enhances nucleophilic reactivity, enabling selective modifications, while the imidazolidinedione ring provides stability and hydrogen-bonding potential. This compound is particularly valuable in peptidomimetics and bioactive molecule design due to its ability to mimic peptide bonds while introducing sulfur-based functionality. Its synthetic utility is further underscored by its compatibility with a range of coupling and functionalization reactions.
(5R)-5-(sulfanylmethyl)imidazolidine-2,4-dione structure
17125-13-2 structure
Product Name:(5R)-5-(sulfanylmethyl)imidazolidine-2,4-dione
CAS No:17125-13-2
MF:C4H6N2O2S
MW:146.167639255524
MDL:MFCD00082886
CID:150670
PubChem ID:274983
Update Time:2025-11-01

(5R)-5-(sulfanylmethyl)imidazolidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 2,4-Imidazolidinedione,5-(mercaptomethyl)-, (5R)-
    • 5-(sulfanylmethyl)imidazolidine-2,4-dione
    • L-CYSTEINE HYDANTOIN
    • (5R)-5-(sulfanylmethyl)imidazolidine-2,4-dione
    • 17125-37-0
    • NSC-121352
    • AKOS030648540
    • DTXSID50298192
    • NSC121352
    • 17125-13-2
    • EN300-257683
    • CS-0242991
    • Z235339363
    • SCHEMBL854739
    • MDL: MFCD00082886
    • Inchi: 1S/C4H6N2O2S/c7-3-2(1-9)5-4(8)6-3/h2,9H,1H2,(H2,5,6,7,8)
    • InChI Key: OTZNOKBPJBCNJO-UHFFFAOYSA-N
    • SMILES: SCC1C(NC(N1)=O)=O

Computed Properties

  • Exact Mass: 146.01500
  • Monoisotopic Mass: 146.015
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 159
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.7
  • Topological Polar Surface Area: 59.2Ų

Experimental Properties

  • Density: 1.342g/cm3
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.525
  • PSA: 97.00000
  • LogP: -0.21820

(5R)-5-(sulfanylmethyl)imidazolidine-2,4-dione Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

(5R)-5-(sulfanylmethyl)imidazolidine-2,4-dione Pricemore >>

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(5R)-5-(sulfanylmethyl)imidazolidine-2,4-dione Related Literature

Additional information on (5R)-5-(sulfanylmethyl)imidazolidine-2,4-dione

Introduction to (5R)-5-(sulfanylmethyl)imidazolidine-2,4-dione (CAS No. 17125-13-2)

(5R)-5-(sulfanylmethyl)imidazolidine-2,4-dione, also known by its CAS number 17125-13-2, is a significant compound in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of imidazolidinones and has garnered attention for its potential therapeutic applications, particularly in the treatment of various diseases. The unique structural features and chemical properties of (5R)-5-(sulfanylmethyl)imidazolidine-2,4-dione make it an intriguing subject for both academic and industrial research.

The chemical structure of (5R)-5-(sulfanylmethyl)imidazolidine-2,4-dione consists of an imidazolidinone ring with a sulfanyl (thioether) group attached to the 5-position. The presence of the sulfanyl group imparts specific reactivity and biological activity to the molecule. The stereochemistry at the 5-position, specifically the (R) configuration, is crucial for its biological activity and pharmacological properties.

Recent studies have highlighted the potential of (5R)-5-(sulfanylmethyl)imidazolidine-2,4-dione in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research has shown that this compound can modulate certain signaling pathways involved in neuronal survival and function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that (5R)-5-(sulfanylmethyl)imidazolidine-2,4-dione exhibits neuroprotective effects by inhibiting oxidative stress and reducing inflammation in neuronal cells.

In addition to its neuroprotective properties, (5R)-5-(sulfanylmethyl)imidazolidine-2,4-dione has also shown promise in cancer research. Preclinical studies have indicated that this compound can inhibit the growth of certain cancer cell lines by targeting specific molecular pathways. A study published in Cancer Research found that (5R)-5-(sulfanylmethyl)imidazolidine-2,4-dione can induce apoptosis in cancer cells through the activation of caspase-dependent pathways.

The pharmacokinetic properties of (5R)-5-(sulfanylmethyl)imidazolidine-2,4-dione have been extensively studied to understand its behavior in biological systems. Research has shown that this compound has favorable oral bioavailability and can cross the blood-brain barrier, making it a suitable candidate for central nervous system (CNS) disorders. The metabolic stability and low toxicity profile of (5R)-5-(sulfanylmethyl)imidazolidine-2,4-dione further enhance its potential as a therapeutic agent.

In terms of synthesis, several methods have been developed to produce (5R)-5-(sulfanylmethyl)imidazolidine-2,4-dione. One common approach involves the reaction of a thioether with an appropriate imidazolidinone precursor under controlled conditions. The stereochemical control at the 5-position is critical for obtaining the desired (R) configuration. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound, facilitating its use in large-scale pharmaceutical development.

The safety profile of (5R)-5-(sulfanylmethyl)imidazolidine-2,4-dione has been evaluated through various preclinical studies. These studies have demonstrated that the compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity or adverse effects. However, as with any new drug candidate, further clinical trials are necessary to fully assess its safety and efficacy in human subjects.

In conclusion, (5R)-5-(sulfanylmethyl)imidazolidine-2,4-dione (CAS No. 17125-13-2) is a promising compound with diverse therapeutic applications. Its unique chemical structure and biological properties make it a valuable target for further research and development in medicinal chemistry and pharmaceutical sciences. Ongoing studies continue to explore its potential benefits and mechanisms of action, paving the way for new treatments for various diseases.

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